molecular formula C8H14ClNS B2501875 N-(3-Thienylmethyl)-1-propanamine hydrochloride CAS No. 1049713-35-0

N-(3-Thienylmethyl)-1-propanamine hydrochloride

Cat. No.: B2501875
CAS No.: 1049713-35-0
M. Wt: 191.72
InChI Key: WEPOHXHOYGNJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Thienylmethyl)-1-propanamine hydrochloride is an organic compound that features a thienylmethyl group attached to a propanamine backbone

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS.ClH/c1-2-4-9-6-8-3-5-10-7-8;/h3,5,7,9H,2,4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPOHXHOYGNJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CSC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Thienylmethyl)-1-propanamine hydrochloride typically involves the reaction of 3

Biological Activity

N-(3-Thienylmethyl)-1-propanamine hydrochloride is a chemical compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound has the molecular formula C₉H₁₆ClNS and is characterized by a thienylmethyl group attached to a propanamine backbone. The synthesis typically involves the reaction of 1-propanamine with 3-thienylmethyl chloride in the presence of a base such as sodium hydroxide, followed by treatment with hydrochloric acid to yield the hydrochloride salt .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thienylmethyl group plays a significant role in modulating these interactions, which can lead to various pharmacological effects. The exact pathways involved depend on the biological context and target systems being studied.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in therapeutic applications.
  • Antifungal Effects : Preliminary data indicate potential antifungal properties, which could be beneficial in treating fungal infections.
  • Neurological Effects : As a derivative of propanamine, it may influence neurotransmitter systems, suggesting possible applications in neurological disorders .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that the compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Fungal Inhibition : Another research effort reported that this compound effectively inhibited the growth of Candida species in vitro, indicating its potential as an antifungal agent .
  • Neuropharmacological Studies : Investigations into its effects on neurotransmitter release suggest that it may modulate serotonin and norepinephrine levels, similar to other amine derivatives used in psychiatric treatments .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaNotable Biological Activity
N-(2-Thienylmethyl)-1-propanamine hydrochlorideC₉H₁₆ClNSAntimicrobial activity
N-(4-Thienylmethyl)-1-propanamine hydrochlorideC₉H₁₆ClNSPotential neuroactive effects
2-Methyl-N-(3-thienylmethyl)-1-propanamine HClC₉H₁₆ClNSAntifungal properties

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